An In-depth Technical Guide to Pentaethylene Glycol Alkyl Ethers: A Focus on the Well-Characterized C12 Analogue and Inferred Properties of C16
An In-depth Technical Guide to Pentaethylene Glycol Alkyl Ethers: A Focus on the Well-Characterized C12 Analogue and Inferred Properties of C16
A Note to the Reader: As a Senior Application Scientist, providing a technically accurate and field-proven guide is paramount. Initial research for a comprehensive guide on pentaethylene glycol monohexadecyl ether (C16E5) revealed a significant scarcity of specific, validated experimental data in publicly accessible literature. Key physicochemical parameters such as the critical micelle concentration (CMC), specific melting and boiling points, and detailed application studies are not well-documented for this particular surfactant.
To maintain the highest standards of scientific integrity (E-E-A-T), this guide will instead provide an in-depth analysis of the closely related and extensively studied analogue, pentaethylene glycol monododecyl ether (C12E5) . By thoroughly examining the properties and behaviors of C12E5, we can establish a robust framework. This will be supplemented with a dedicated section on the established physicochemical trends within the polyoxyethylene alkyl ether homologous series, allowing us to infer the expected properties of C16E5 with a high degree of scientific confidence. This approach ensures that the information presented is both reliable and practically useful for researchers, scientists, and drug development professionals.
Introduction: The Polyoxyethylene Alkyl Ether Surfactant Family
Polyoxyethylene alkyl ethers are a versatile class of non-ionic surfactants widely utilized in pharmaceutical, biotechnological, and industrial applications.[1] Their amphiphilic nature, arising from a hydrophilic polyoxyethylene chain and a hydrophobic alkyl chain, allows them to self-assemble in solution, reduce surface tension, and stabilize emulsions.[2] The precise properties of these surfactants can be finely tuned by modifying the length of both the alkyl chain and the polyethylene glycol (PEG) chain.[3] This guide will delve into the specific characteristics of pentaethylene glycol monododecyl ether (C12E5), a non-ionic surfactant that serves as an excellent model for understanding this class of molecules.[4]
Molecular Structure and Key Features
The fundamental structure of these surfactants consists of a hydrocarbon tail linked via an ether bond to a chain of ethylene oxide units, terminating in a hydroxyl group. This structure imparts unique solubility characteristics and interfacial activity.
Figure 1: General molecular structure of Pentaethylene Glycol Monohexadecyl Ether (C16E5).
Core Physicochemical Properties of Pentaethylene Glycol Monododecyl Ether (C12E5)
The following data, summarized for clarity, represents the experimentally determined properties of C12E5, a foundational member of this surfactant series.
| Property | Value | Source(s) |
| Synonyms | C12E5, Laureth-5, Dodecylpentaglycol | [5] |
| CAS Number | 3055-95-6 | [6] |
| Molecular Formula | C22H46O6 | [5] |
| Molecular Weight | 406.60 g/mol | [6] |
| Appearance | White to light yellow semi-solid or liquid | [6][7] |
| Melting Point | 23 °C | [7] |
| Density | 0.963 g/mL at 20 °C | [4] |
| Critical Micelle Concentration (CMC) | 7 x 10⁻⁵ M (or 0.065 mM) in water at 25 °C | [4] |
Solubility Profile
Pentaethylene glycol monododecyl ether is soluble in water and a range of organic solvents. The hydrophilic polyoxyethylene chain facilitates dissolution in aqueous media, while the dodecyl chain allows for miscibility with less polar solvents. This dual solubility is fundamental to its function as an emulsifier and detergent.
Self-Assembly and Micellization
Above a specific concentration in an aqueous solution, the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) spontaneously self-assemble into organized structures called micelles.[5] This process is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.[8] The CMC is a critical parameter as it marks a sharp change in the physicochemical properties of the solution, such as surface tension and conductivity. For C12E5, this occurs at a very low concentration of 0.065 mM, indicating its high efficiency as a surfactant.[4]
Figure 2: 2D representation of a surfactant micelle in water.
Inferred Properties of Pentaethylene Glycol Monohexadecyl Ether (C16E5)
By understanding the structure-property relationships within the polyoxyethylene alkyl ether series, we can predict the properties of C16E5 relative to C12E5. The primary difference is the elongation of the hydrophobic alkyl chain from 12 to 16 carbons.
Expected Trends with Increased Alkyl Chain Length:
-
Critical Micelle Concentration (CMC): The CMC is expected to be significantly lower for C16E5 than for C12E5. Increasing the length of the hydrophobic tail makes the surfactant less soluble as a monomer in water, thus favoring micellization at a lower concentration.
-
Melting Point: The melting point of C16E5 is expected to be higher than that of C12E5. Longer alkyl chains lead to stronger van der Waals interactions between molecules, requiring more energy to transition from a solid to a liquid state. A product information sheet for a generic polyoxyethylene hexadecyl ether reports a melting point of approximately 40°C, which is consistent with this trend.[9]
-
Hydrophilicity and Solubility: C16E5 will be more lipophilic and consequently less soluble in water compared to C12E5. The larger hydrophobic portion of the molecule dominates its overall character.
-
Surface Activity: The surface tension reduction efficiency is expected to be greater for C16E5. The increased hydrophobicity leads to more effective packing at the air-water interface.
A generic safety data sheet for "Polyethylene glycol hexadecyl ether" describes the substance as a white solid, which aligns with the expected higher melting point compared to the semi-solid C12E5.[10]
Applications in Research and Drug Development
The unique properties of these surfactants make them valuable tools in various scientific fields.
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Drug Delivery: As non-ionic surfactants, they are used to form micelles or nanoemulsions that can encapsulate poorly water-soluble drugs, thereby increasing their bioavailability.[3] The self-assembly of these surfactants into micelles provides a hydrophobic core where lipophilic drugs can be partitioned.[11]
-
Biopharmaceutical Formulations: They can be used as stabilizers for protein and antibody formulations, preventing aggregation and improving drug stability.[6]
-
Nanoparticle Stabilization: These surfactants are effective at stabilizing nanoparticles in aqueous solutions, which is crucial for applications in diagnostics and targeted drug delivery.[6]
Key Experimental Protocols
The characterization of surfactants like C12E5 and C16E5 relies on a set of standard analytical techniques.
Determination of Critical Micelle Concentration (CMC)
Principle: The CMC is identified by a distinct break in the relationship between a physical property of the solution and the surfactant concentration. Surface tensiometry is a common and direct method.
Step-by-Step Methodology (Surface Tensiometry):
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Perform serial dilutions to create a range of concentrations spanning the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
Identify the CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the intersection of the two linear portions of the curve is the CMC.
Figure 3: Workflow for determining the Critical Micelle Concentration (CMC).
Micelle Size Analysis by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. Larger particles move more slowly than smaller particles, and this difference is used to calculate the hydrodynamic diameter of the micelles.
Step-by-Step Methodology:
-
Prepare a surfactant solution at a concentration significantly above the CMC to ensure the presence of micelles.
-
Filter the solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement. The instrument's software will analyze the correlation function of the scattered light intensity to determine the particle size distribution.
-
Analyze the results: The primary output is the intensity-weighted size distribution, from which the average hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the micelles can be obtained.
Conclusion
Pentaethylene glycol monododecyl ether (C12E5) is a well-characterized non-ionic surfactant with a low critical micelle concentration and versatile applications in drug delivery and biopharmaceutical formulation. While specific experimental data for its longer-chain analogue, pentaethylene glycol monohexadecyl ether (C16E5), is limited, established structure-property relationships allow for reliable predictions of its behavior. It is expected that C16E5 will exhibit a lower CMC, higher melting point, and reduced aqueous solubility compared to C12E5, making it a more potent but less water-soluble surfactant. The experimental protocols detailed in this guide provide a robust framework for the characterization and application of this important class of molecules in a research and development setting.
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